molecular formula C12H10O3 B8168503 3-Methyl-5-phenylfuran-2-carboxylic acid

3-Methyl-5-phenylfuran-2-carboxylic acid

Cat. No.: B8168503
M. Wt: 202.21 g/mol
InChI Key: RRIRRCKUNGTFKH-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylfuran-2-carboxylic acid is a heterocyclic compound belonging to the aryl furan family. Structurally, it features a furan ring substituted with a methyl group at position 3, a phenyl group at position 5, and a carboxylic acid moiety at position 2 (see Figure 1). Aryl furans are of significant interest in medicinal chemistry and materials science due to their pharmacophore properties and versatility in synthetic applications. For instance, they are utilized in drug development for neurodegenerative diseases, antiretroviral therapies, and as catalysts or copolymerization modifiers . Despite their utility, detailed thermodynamic and physicochemical data for many aryl furans, including 3-methyl-5-phenylfuran-2-carboxylic acid, remain understudied .

Properties

IUPAC Name

3-methyl-5-phenylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-10(15-11(8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIRRCKUNGTFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylfuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-3-butyn-2-ol in the presence of an acid catalyst, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of palladium-catalyzed cross-coupling reactions. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-5-phenylfuran-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the furan ring critically influence reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Furan Positions) Molecular Formula CAS Number Key Properties/Applications
3-Methyl-5-phenylfuran-2-carboxylic acid 3-CH₃, 5-Ph, 2-COOH C₁₂H₁₀O₃ Not provided Pharmacological intermediates
2-Methyl-5-phenylfuran-3-carboxylic acid 2-CH₃, 5-Ph, 3-COOH C₁₂H₁₀O₃ Not provided Catalyst synthesis
5-(2-Methoxypyrimidin-5-yl)-furan-2-carboxylic acid 2-COOH, 5-(2-MeO-pyrimidinyl) C₁₀H₈N₂O₄ 893740-76-6 Pharmaceutical precursor (priced at $320/g)
4-Formylfuran-2-carboxylic acid 4-CHO, 2-COOH C₆H₄O₄ 1784641-78-6 Low molecular weight (140.09 g/mol); limited toxicity data
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid Saturated ring, 2-Ph-OCH₃, 5-keto, 3-COOH C₁₂H₁₂O₅ 99226-02-5 Tetrahydrofuran derivative; storage at room temperature

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The phenyl group (electron-withdrawing) in the target compound contrasts with methoxy-pyrimidinyl (electron-donating) in 5-(2-methoxypyrimidin-5-yl)-furan-2-carboxylic acid, influencing solubility and reactivity .
  • Ring Saturation : Tetrahydrofuran derivatives (e.g., trans-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid) lack aromaticity, reducing resonance stabilization and altering metabolic stability compared to aromatic furans .

Acidity and Solubility

  • Alkyl chain length impacts solubility: 2-(2-carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid () has enhanced lipophilicity due to the pentyl group, whereas the target compound’s phenyl group may reduce aqueous solubility .

Toxicity and Handling

  • Limited toxicity data are available for many aryl furans. For example, 4-formylfuran-2-carboxylic acid lacks comprehensive acute or chronic toxicity profiles, necessitating precautionary handling .
  • 5-Formylfuran-3-carboxylic acid (CAS 603999-19-5) requires storage at 2–8°C and poses risks of releasing toxic gases (e.g., CO, NOx) during combustion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-5-phenylfuran-2-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of aryl-substituted furan carboxylic acids typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling between phenylboronic acid derivatives and furan precursors. Key parameters include molar ratios of reactants (e.g., 1:1.2 for boronic acid to furan), temperature (80–120°C), and reaction time (12–24 hours). Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for yield optimization. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate high-purity products .

Q. How can NMR spectroscopy be used to confirm the structural integrity of 3-methyl-5-phenylfuran-2-carboxylic acid?

  • Methodological Answer : ¹H NMR analysis is essential for structural confirmation. For analogous compounds like 3-methylfuran-2-carboxylic acid, characteristic peaks include δH 2.27 (s, CH₃), 6.53 (d, H-4), and 7.75 (d, H-5). For 3-methyl-5-phenyl derivatives, expect aromatic proton signals (δH 7.2–7.5 for the phenyl group) and furan ring protons (δH 6.2–6.5). Compare experimental spectra with literature data to validate substitutions and rule out regioisomeric impurities .

Q. What purification techniques are most effective for isolating 3-methyl-5-phenylfuran-2-carboxylic acid from reaction mixtures?

  • Methodological Answer : After synthesis, purification often involves a combination of liquid-liquid extraction (e.g., ethyl acetate and water) followed by column chromatography. For polar impurities, recrystallization using ethanol/water (1:3 v/v) at 4°C can enhance purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) or TLC (Rf ≈ 0.4 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the biological activity of 3-methyl-5-phenylfuran-2-carboxylic acid derivatives?

  • Methodological Answer : Substituents like chlorine or methoxy groups alter electronic and steric properties, impacting interactions with biological targets. For example, chloro-substituted analogs show enhanced enzymatic inhibition due to stabilized reactive intermediates. Use density functional theory (DFT) to calculate Hammett constants (σ) and correlate with bioactivity data from assays (e.g., IC₅₀ values in enzyme inhibition studies) .

Q. What methodologies are recommended for characterizing the thermodynamic properties of 3-methyl-5-phenylfuran-2-carboxylic acid?

  • Methodological Answer : Differential scanning calorimetry (DSC) can determine melting points and thermal stability (e.g., mp 145–147°C for related compounds). Thermogravimetric analysis (TGA) assesses decomposition profiles under nitrogen. Solubility parameters (logP) can be measured via shake-flask experiments in octanol/water systems, supported by computational tools like COSMO-RS .

Q. How can 3-methyl-5-phenylfuran-2-carboxylic acid be utilized in catalytic systems or polymer modification?

  • Methodological Answer : The carboxylic acid group enables coordination with metal catalysts (e.g., Cu or Pd) for cross-coupling reactions. In polymer science, it can act as a co-monomer in copolymerization (e.g., with styrene or acrylates) using radical initiators (AIBN, 70°C). Monitor polymerization kinetics via gel permeation chromatography (GPC) and FTIR to track functional group incorporation .

Q. What strategies are employed to study the interaction of 3-methyl-5-phenylfuran-2-carboxylic acid with biological targets like enzymes or receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes. Validate with in vitro assays (e.g., enzyme inhibition using spectrophotometric methods) and SAR studies .

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